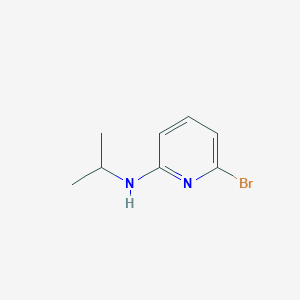
6-Bromo-2-isopropylaminopyridine
Descripción general
Descripción
6-Bromo-2-isopropylaminopyridine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromopyridine derivatives and their synthesis, which can be related to the analysis of 6-Bromo-2-isopropylaminopyridine. These derivatives are important in pharmaceutical and chemical industries as intermediates for the synthesis of various compounds .
Synthesis Analysis
The synthesis of bromopyridine derivatives is well-documented in the provided papers. For instance, 2-Bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . Another paper describes the synthesis of 2-Amino-6-bromopyridine through a multi-step process involving diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . These methods could potentially be adapted for the synthesis of 6-Bromo-2-isopropylaminopyridine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is crucial for their reactivity and application. The Schiff-base compound 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol has been characterized by various spectroscopic methods and X-ray single crystal diffraction, revealing a trans configuration about the C=N double bond . Similarly, the crystal structure of another Schiff base, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was determined, showing that the benzene and pyridine rings are nearly coplanar . These analyses provide insights into how the molecular structure of 6-Bromo-2-isopropylaminopyridine might be characterized.
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives is highlighted in several papers. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid is described, showcasing the potential for carbon-halogen bond functionalization in these compounds . Additionally, the halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine is used for the synthesis of pentasubstituted pyridines, indicating the versatility of bromopyridine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of 6-Bromo-2-isopropylaminopyridine, but they do provide information on related compounds. For instance, the Schiff-base compounds mentioned earlier exhibit excellent antibacterial activities, which could be related to their physical and chemical properties . These properties are essential for the application of these compounds in medicinal chemistry and other fields.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
- Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) : This review summarizes studies on 2,4,6-Tribromophenol, highlighting its occurrence as an intermediate in the synthesis of brominated flame retardants and its ubiquity in the environment due to various sources. The review points out the need for further research on its toxicokinetics and toxicodynamics, suggesting a relevance to compounds like 6-Bromo-2-isopropylaminopyridine in environmental science research (Koch & Sures, 2018).
Pharmacological Research
- Bromocriptine therapy : A review on the safety, tolerability, and mechanism of action of Bromocriptine, a brominated compound, provides insights into the therapeutic potential of brominated drugs. This could be analogous to exploring pharmacological applications of 6-Bromo-2-isopropylaminopyridine (Naz et al., 2022).
Analytical Chemistry and Toxicology
- Solid-state NMR spectroscopy of the quadrupolar halogens : A review focusing on the solid-state NMR data for compounds containing chlorine, bromine, and iodine, which may include compounds like 6-Bromo-2-isopropylaminopyridine, illustrating their analytical characterizations and potential applications in material science and chemistry (Bryce & Sward, 2006).
Environmental Chemistry
- Transformation/degradation of tetrabromobisphenol A and its derivatives : This paper discusses the degradation products of TBBPA, a widely used brominated flame retardant, and could suggest pathways relevant to the environmental fate or transformation of other brominated compounds, potentially including 6-Bromo-2-isopropylaminopyridine (Liu et al., 2018).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
IUPAC Name |
6-bromo-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZACLMVHJVRFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603913 | |
| Record name | 6-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-isopropylaminopyridine | |
CAS RN |
89026-81-3 | |
| Record name | 6-Bromo-N-(1-methylethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89026-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



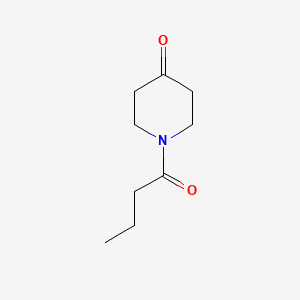
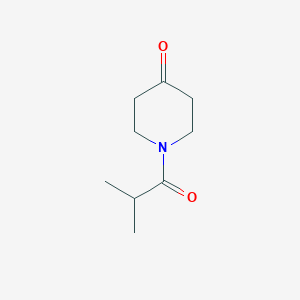



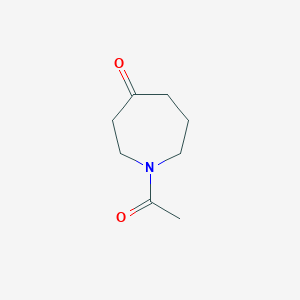
acetic acid](/img/structure/B1287605.png)
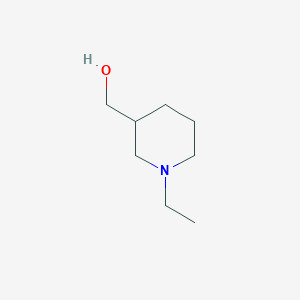


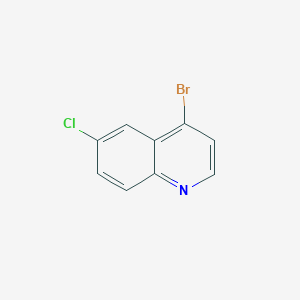

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
